3-(2-{[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene}-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methyl-1H-pyrrol-3-yl)propanoic acid
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Overview
Description
Phycocyanobilin is a blue phycobilin, a type of tetrapyrrole chromophore found in cyanobacteria and in the chloroplasts of red algae, glaucophytes, and some cryptomonads . It is present in the phycobiliproteins allophycocyanin and phycocyanin, where it serves as the terminal acceptor of energy . This compound plays a crucial role in photosynthesis by capturing light energy and transferring it to the photosynthetic reaction centers.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phycocyanobilin can be synthesized through a series of enzymatic reactions starting from 5-aminolevulinic acid . The biosynthetic pathway involves several steps:
- Two molecules of 5-aminolevulinic acid undergo a condensation reaction catalyzed by porphobilinogen synthase to yield porphobilinogen.
- Four molecules of porphobilinogen are polymerized into a linear tetrapyrrole by porphobilinogen deaminase.
- The linear tetrapyrrole is converted to uroporphyrinogen III by uroporphyrinogen III synthase.
- Uroporphyrinogen III is then converted to heme by uroporphyrinogen III decarboxylase.
- The heme molecule is converted to biliverdin IX α.
- Finally, biliverdin is reduced to phycocyanobilin by phycocyanin ferredoxin oxidoreductase .
Industrial Production Methods: Industrial production of phycocyanobilin often involves the use of genetically engineered microorganisms such as Escherichia coli. By optimizing the expression of key enzymes and using high-throughput screening methods, researchers have been able to enhance the production of phycocyanobilin in Escherichia coli . This approach allows for the large-scale production of phycocyanobilin for various applications.
Chemical Reactions Analysis
Types of Reactions: Phycocyanobilin undergoes several types of chemical reactions, including:
Oxidation: Phycocyanobilin can be oxidized to form biliverdin.
Reduction: Biliverdin can be reduced back to phycocyanobilin.
Substitution: Phycocyanobilin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ferredoxin are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Biliverdin.
Reduction: Phycocyanobilin.
Substitution: Various substituted phycocyanobilin derivatives.
Scientific Research Applications
Phycocyanobilin has a wide range of scientific research applications:
Mechanism of Action
Phycocyanobilin is structurally similar to other tetrapyrrole compounds such as bilirubin and biliverdin . it has unique properties that distinguish it from these compounds:
Comparison with Similar Compounds
- Bilirubin
- Biliverdin
- Urobilin
- Stercobilin
Phycocyanobilin’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research and industry.
Properties
IUPAC Name |
3-[2-[[3-(2-carboxyethyl)-5-[(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7,13-15,19,34-35H,8-12H2,1-6H3,(H,37,42)(H,38,39)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMALANKTSRILL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC1=O)C=C2C(=C(C(=CC3=C(C(=C(N3)C=C4C(=CC)C(C(=O)N4)C)C)CCC(=O)O)N2)CCC(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20298-86-6 |
Source
|
Record name | 3-[(2Z,5E)-2-[[3-(2-Carboxyethyl)-5-[(Z)-[(3R,4R)-3-ethyl-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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